
3,4-Dibutylcyclohexan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibutylcyclohexan-1-OL is an organic compound belonging to the class of cyclohexanols Cyclohexanols are characterized by a cyclohexane ring with a hydroxyl group (-OH) attached to one of the carbon atoms In this case, the compound has two butyl groups attached to the 3rd and 4th carbon atoms of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibutylcyclohexan-1-OL can be achieved through several methods. One common approach involves the hydrogenation of 3,4-Dibutylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete reduction of the ketone to the alcohol.
Another method involves the Grignard reaction, where 3,4-Dibutylcyclohexanone is reacted with a Grignard reagent such as butylmagnesium bromide in anhydrous ether. The reaction mixture is then quenched with water or an acid to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Catalysts such as Raney nickel or platinum on carbon are commonly used in these processes.
化学反応の分析
Types of Reactions
3,4-Dibutylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-Dibutylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of 3,4-Dibutylcyclohexanone back to this compound can be achieved using hydrogen gas and a suitable catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 3,4-Dibutylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or Raney nickel as catalysts.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 3,4-Dibutylcyclohexanone
Reduction: this compound
Substitution: 3,4-Dibutylcyclohexyl chloride
科学的研究の応用
3,4-Dibutylcyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
作用機序
The mechanism of action of 3,4-Dibutylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting enzyme activity and cellular processes. Its butyl groups contribute to its hydrophobic interactions, influencing its solubility and distribution within biological systems.
類似化合物との比較
3,4-Dibutylcyclohexan-1-OL can be compared with other similar compounds such as:
3,4-Dimethylcyclohexan-1-OL: This compound has methyl groups instead of butyl groups, resulting in different physical and chemical properties.
3,4-Diphenylcyclohexan-1-OL:
Cyclohexanol: The simplest cyclohexanol, lacking any substituents on the ring, serves as a basic reference for understanding the effects of substituents on the cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties compared to its analogs.
特性
CAS番号 |
193970-91-1 |
|---|---|
分子式 |
C14H28O |
分子量 |
212.37 g/mol |
IUPAC名 |
3,4-dibutylcyclohexan-1-ol |
InChI |
InChI=1S/C14H28O/c1-3-5-7-12-9-10-14(15)11-13(12)8-6-4-2/h12-15H,3-11H2,1-2H3 |
InChIキー |
FERGJWFUAZRPMZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC(CC1CCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


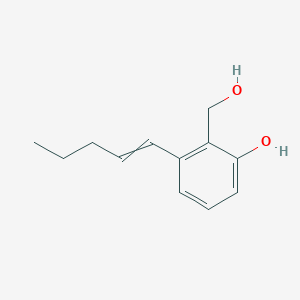
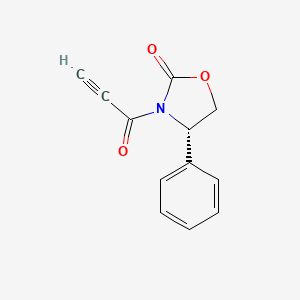
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)

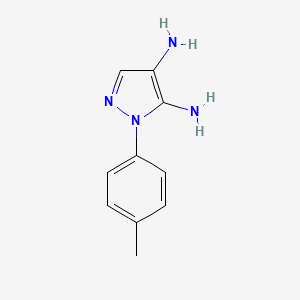

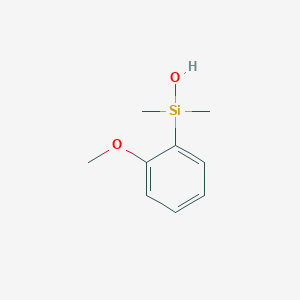
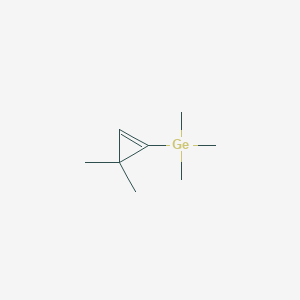
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)
